ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1909317-05-0
VCID: VC2975955
InChI: InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3
SMILES: CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F
Molecular Formula: C15H14ClFN2O2
Molecular Weight: 308.73 g/mol

ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

CAS No.: 1909317-05-0

Cat. No.: VC2975955

Molecular Formula: C15H14ClFN2O2

Molecular Weight: 308.73 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate - 1909317-05-0

Specification

CAS No. 1909317-05-0
Molecular Formula C15H14ClFN2O2
Molecular Weight 308.73 g/mol
IUPAC Name ethyl 1-(4-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Standard InChI InChI=1S/C15H14ClFN2O2/c1-2-21-15(20)14-10-4-3-5-12(10)19(18-14)13-7-6-9(16)8-11(13)17/h6-8H,2-5H2,1H3
Standard InChI Key IBCWMJSKCUPBIK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F
Canonical SMILES CCOC(=O)C1=NN(C2=C1CCC2)C3=C(C=C(C=C3)Cl)F

Introduction

Ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole derivative class. It features a cyclopenta ring fused to a pyrazole structure, which contributes to its unique chemical properties and potential biological activities. This compound has garnered attention in medicinal chemistry due to the presence of halogen substituents like chlorine and fluorine, which often enhance pharmacological properties.

Biological Activities and Potential Applications

Pyrazole derivatives, including ethyl 1-(4-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate, are of interest in medicinal chemistry due to their potential biological activities. The presence of halogen atoms like chlorine and fluorine can enhance lipophilicity and binding affinity to target proteins or enzymes, which is crucial for drug development. While specific biological activities of this compound are not extensively documented, related pyrazole derivatives have shown promise in various therapeutic areas.

Potential Applications Table

Application AreaDescription
Medicinal ChemistryPotential for drug development due to enhanced pharmacological properties
Therapeutic AgentsCould target various health conditions, though specific mechanisms are under research

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator